![molecular formula C7H8O4 B8038739 2-Ethenylcyclopropane-1,1-dicarboxylic acid CAS No. 57742-48-0](/img/structure/B8038739.png)
2-Ethenylcyclopropane-1,1-dicarboxylic acid
Overview
Description
2-Ethenylcyclopropane-1,1-dicarboxylic acid is a useful research compound. Its molecular formula is C7H8O4 and its molecular weight is 156.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Ethylene Production in Plants : Cyclopropane-1,1-dicarboxylic acid (CDA) and related compounds exhibit an inhibitory effect on ethylene production in plants like Lycopersicum esculentum (tomato). These compounds are analogues of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene in plants, and have been shown to affect wound ethylene production (Dourtoglou & Koussissi, 2000).
Chemical Transformations in Organic Synthesis : Studies have explored the transformation of 1,1-dialkoxycarbonyl-2-(1,3-butadienyl)cyclopropanes into 2-ethenyl-3-cyclopentenes. This chemical reaction showcases the utility of these compounds in organic synthesis, offering a method for producing cyclopentene derivatives, which are valuable in various chemical applications (Miura, Fugami, Oshima, & Utimoto, 1988).
Role as Ethylene Precursor and Plant Hormone Regulation : Research has highlighted the central role of 1-aminocyclopropane-1-carboxylic acid (ACC), a compound structurally related to 2-Ethenylcyclopropane-1,1-dicarboxylic acid, in the biosynthesis of ethylene. This process is crucial for regulating a wide variety of vegetative and developmental processes in plants (Vanderstraeten & Van Der Straeten, 2017).
Synthesis of Highly Substituted Tetrahydrothiophenes : Lewis-acid-catalyzed reactions of 2-substituted cyclopropane 1,1-dicarboxylates with thioketones have been described. This process results in the formation of highly substituted tetrahydrothiophenes, demonstrating the potential of cyclopropane dicarboxylates in synthesizing complex organic structures (Augustin, Sensse, Jones, & Werz, 2017).
Ethylene-Independent Signaling Role : ACC has been shown to play a signaling role independent of ethylene biosynthesis. This suggests that compounds like 2-Ethenylcyclopropane-1,1-dicarboxylic acid and its analogues could have broader roles in plant biology beyond their participation in ethylene production (Polko & Kieber, 2019).
properties
IUPAC Name |
2-ethenylcyclopropane-1,1-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-2-4-3-7(4,5(8)9)6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEWNSCLQLQUEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CC1(C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301463 | |
Record name | 2-ethenylcyclopropane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethenylcyclopropane-1,1-dicarboxylic acid | |
CAS RN |
57742-48-0 | |
Record name | NSC143597 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-ethenylcyclopropane-1,1-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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